7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)8-3-2-7(13)6-9(8)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKILBOCJMLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-amino-4-chloropyrimidine with hydrazine derivatives.
Introduction of the 2,4-dichlorophenyl Group: This step involves the substitution reaction where the 2,4-dichlorophenyl group is introduced onto the triazolopyrimidine core.
Methylsulfanyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazolopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but different positioning of the triazole ring.
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-d]pyrimidine: Another isomer with a different ring fusion.
Uniqueness
The unique positioning of the triazole and pyrimidine rings in 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine may confer distinct biological activities and chemical reactivity compared to its isomers.
Biological Activity
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H8Cl2N4S
- CAS Number : 864300-84-5
- Molecular Weight : 295.19 g/mol
Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit various biological activities through multiple mechanisms. Key mechanisms include:
- Inhibition of Cancer Cell Proliferation : Studies show that derivatives of triazolo[1,5-a]pyrimidine can inhibit cancer cell growth by targeting specific signaling pathways. For instance, certain derivatives have been found to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
- Induction of Apoptosis : The compound has also been associated with the induction of apoptosis in cancer cells. This is achieved through the regulation of cell cycle-related proteins and the activation of apoptotic pathways .
Antiproliferative Activity
A study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that several compounds exhibited potent antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compound showed IC50 values as low as 3.91 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. It has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells . The following table summarizes findings from recent studies:
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| H12 | iNOS | Downregulation |
| H12 | COX-2 | Downregulation |
Case Studies
- Anticancer Activity : In a comparative study involving various triazolo derivatives, compound H12 was noted for its ability to induce G2/M phase arrest in MGC-803 cells while also promoting apoptosis through upregulation of pro-apoptotic proteins .
- Inflammation Models : In vivo models have demonstrated that treatment with derivatives like H12 significantly reduces edema and inflammatory cytokines in animal models subjected to induced inflammation .
Q & A
Q. What are the most reliable synthetic routes for 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The compound is synthesized via multi-component condensation reactions. A common approach involves reacting 3-amino-5-methylthio-1,2,4-triazole with β-keto esters and aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) under microwave irradiation (323 K, 30 minutes) in ethanol, yielding dihydrotriazolopyrimidine intermediates. Subsequent oxidation or functionalization steps introduce the methylsulfanyl group . Alternative protocols use solvent-free conditions with DMF as an additive to enhance reaction efficiency . Post-synthesis, purification via recrystallization (ethanol/acetone) ensures high purity (>95%) .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR identify substituent environments (e.g., aromatic protons at δ 7.14–7.41 ppm for dichlorophenyl groups) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 439.96 for CHClNOS) validate the molecular formula .
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles (e.g., 87.03° between triazolo and pyrimidine rings) .
Advanced Research Questions
Q. What strategies optimize the biological activity of this triazolopyrimidine derivative?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Substituent effects : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance enzyme inhibition (e.g., adenylyl cyclase) by increasing electrophilicity .
- Sulfanyl group modification : Replacing methylsulfanyl with ethylsulfanyl improves lipophilicity, enhancing blood-brain barrier penetration for neurodegenerative applications .
- Crystallographic data : Planar triazolo-pyrimidine cores facilitate π-π stacking with biological targets (e.g., microtubules in tauopathies) .
Q. How can researchers address contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from:
- Substituent variability : Minor structural changes (e.g., 2,4-dichlorophenyl vs. 3-bromophenyl) alter target specificity. Cross-validate using analogs with identical substituents .
- Assay conditions : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and control for solvent effects (DMSO vs. ethanol) .
- Data normalization : Express activity as IC values relative to positive controls (e.g., colchicine for microtubule disruption) .
Q. What methodologies are used to analyze photophysical and redox properties of triazolopyrimidines?
Methodological Answer:
- UV-Vis spectroscopy : Push-pull systems with electron-donating (e.g., methyl) and withdrawing (e.g., dichlorophenyl) groups exhibit absorption maxima at 300–350 nm .
- Cyclic voltammetry : Redox potentials (e.g., E = −1.2 V vs. Ag/AgCl) correlate with electron-withdrawing substituents' effects on HOMO-LUMO gaps .
- DFT calculations : Predict charge distribution and frontier molecular orbitals to rationalize experimental data .
Q. How does this compound interact with biological targets at the molecular level?
Methodological Answer: Mechanistic insights are derived from:
- Enzyme inhibition assays : Dose-dependent inhibition of adenylyl cyclase (IC = 2.1 µM) suggests competitive binding at the ATP site .
- Molecular docking : Triazolo-pyrimidine cores form hydrogen bonds with tubulin’s β-subunit (binding energy = −9.2 kcal/mol), disrupting microtubule assembly .
- Cellular imaging : Fluorescently tagged analogs localize to mitochondria in neuronal cells, indicating off-target effects in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
